1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE
Description
The compound 1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine is a pyrazolo[3,4-d]pyrimidine derivative with a piperazine moiety substituted at the 4-position with a 4-fluorophenyl group. The pyrazolo[3,4-d]pyrimidine core is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The 2,4-dimethylphenyl substituent at the 1-position of the pyrazolo[3,4-d]pyrimidine enhances lipophilicity and may influence binding affinity to target proteins, while the 4-fluorophenyl group on the piperazine ring contributes to electronic effects and metabolic stability .
The compound’s structural complexity necessitates precise synthetic protocols, often involving formamide-mediated cyclization or nucleophilic substitution reactions .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6/c1-16-3-8-21(17(2)13-16)30-23-20(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)19-6-4-18(24)5-7-19/h3-8,13-15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNAQPHABVNSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 5-amino-1H-pyrazole-4-carboxylates, followed by further transformations to introduce the desired substituents.
Introduction of the 2,4-dimethylphenyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with 2,4-dimethylphenyl derivatives under suitable conditions.
Attachment of the 4-fluorophenylpiperazine moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyrazolo[3,4-d]pyrimidine scaffold.
Industrial production methods may involve optimization of these steps to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Apoptosis Induction: It induces apoptosis in cancer cells by altering cell cycle progression and triggering programmed cell death pathways.
Signal Transduction: The compound interferes with various signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural differences and similarities between the target compound and analogous derivatives:
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility :
- The 2,4-dimethylphenyl group in the target compound increases lipophilicity compared to methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazinyl]-pyrazolo[3,4-d]pyrimidine ), which exhibit better aqueous solubility due to polar methoxy groups .
- Halogenated derivatives, such as 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-pyrazolo[3,4-d]pyrimidine , show reduced solubility but enhanced membrane permeability .
Kinase Inhibition :
- The target compound’s piperazine-fluorophenyl moiety may mimic ATP’s adenine binding in kinases, similar to PP2 , a well-characterized Src kinase inhibitor .
- 1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl derivatives () demonstrate enhanced selectivity for tyrosine kinases due to sulfonyl and fluoro substituents .
Thermal Stability :
- Pyrazolo[3,4-d]pyrimidine derivatives with aromatic amines (e.g., 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ) exhibit melting points >340°C, suggesting high thermal stability .
Biological Activity
The compound 1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H20FN5
- Molecular Weight : 351.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It is believed to modulate enzyme activity and receptor interactions, which can lead to significant physiological effects.
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazolo[3,4-d]pyrimidines. For instance, certain derivatives have shown efficacy against viruses such as HIV and herpes simplex virus type-1 (HSV-1). In a study focusing on related compounds, pyrazolo derivatives demonstrated notable antiviral activity at concentrations ranging from 4 to 20 μg/mL against various viral strains .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation through various pathways. For example, compounds similar to the one have shown activity against colon carcinoma and breast cancer cell lines with IC50 values in the micromolar range .
| Cell Line | Compound Concentration (μM) | IC50 Value (μM) |
|---|---|---|
| HCT-116 (Colon Cancer) | 10 | 6.2 |
| T47D (Breast Cancer) | 20 | 27.3 |
Neuropharmacological Effects
In addition to antiviral and anticancer activities, there is emerging evidence suggesting that pyrazolo[3,4-d]pyrimidines may exert neuropharmacological effects. They have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Study on Antiviral Efficacy
A notable study evaluated the antiviral efficacy of a related pyrazolo compound against HSV-1. The results indicated that the compound reduced viral plaque formation by approximately 69% at optimal concentrations . This suggests a promising avenue for further development in antiviral therapeutics.
Anticancer Activity Assessment
In another study focusing on anticancer properties, various pyrazolo derivatives were screened against multiple cancer cell lines. The results demonstrated significant cytotoxicity in breast and colon cancer cells, indicating that structural modifications could enhance potency .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves a pyrazolo[3,4-d]pyrimidine core functionalized with arylpiperazine and substituted phenyl groups. Key steps include:
- Nucleophilic substitution : Reacting halogenated pyrazolopyrimidine intermediates with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 6–12 hours .
- Cross-coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl group introduction, requiring inert conditions and base additives (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.
Q. Optimization Strategies :
Q. How can structural characterization be performed to confirm regioselectivity and substituent positioning?
Methodological Approach :
- NMR Spectroscopy :
- ¹H/¹³C NMR to identify aromatic proton environments (e.g., 2,4-dimethylphenyl substituents show distinct splitting patterns) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrazolopyrimidine core.
- X-ray Crystallography : Resolve ambiguity in substituent orientation (e.g., piperazine linkage vs. aryl group placement) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (±5 ppm accuracy) and rule out byproducts.
Q. What are the solubility and stability profiles under varying pH and temperature conditions?
Experimental Design :
- Solubility : Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 4–10) using UV-Vis spectroscopy or gravimetric analysis .
- Stability :
- Accelerated degradation studies (40–60°C, 75% RH) over 4 weeks.
- HPLC monitoring for decomposition products (e.g., hydrolysis of the piperazine ring under acidic conditions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
Methodology :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolopyrimidine derivatives are known kinase inhibitors) .
- In Silico Docking : Use AutoDock Vina to predict binding affinity to ATP-binding pockets .
- Functional Assays :
- Kinase inhibition assays (e.g., ADP-Glo™ for IC₅₀ determination).
- Cellular assays (e.g., luciferase reporter systems for GPCR activity).
Q. Example SAR Data :
| Substituent Position | Activity (IC₅₀, nM) | Notes |
|---|---|---|
| 2,4-Dimethylphenyl | 12 ± 1.5 | Enhanced lipophilicity |
| 4-Fluorophenyl | 8 ± 0.9 | Improved target selectivity |
Q. How can researchers resolve contradictions in biological activity data across studies?
Analytical Framework :
- Reproducibility Checks : Validate assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or batch effects.
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate confounding pathways .
Case Study : Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 10 nM to 1 µM) may arise from cell line-specific expression of efflux pumps (e.g., P-gp). Verify using inhibitors like verapamil .
Q. What strategies are recommended for optimizing pharmacokinetic properties in preclinical models?
Key Parameters :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Modify substituents (e.g., fluorination reduces oxidative metabolism) .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; aim for <95% binding to avoid reduced efficacy.
- Bioavailability : Formulate as nanocrystals or use prodrug approaches (e.g., esterification of polar groups) .
Q. How can researchers design in vitro assays to evaluate off-target effects?
Experimental Design :
- Broad-Panel Screening : Test against 100+ kinases/pharmacologically relevant targets (e.g., Eurofins Panlabs® panel) .
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways.
- Safety Margins : Calculate ratio of IC₅₀ for primary target vs. off-targets (e.g., hERG inhibition risk if ratio <30x) .
Q. What computational methods are effective for predicting metabolite formation?
Tools and Workflows :
- Software : Use GLORYx or Meteor Nexus to simulate Phase I/II metabolism .
- Fragmentation Analysis : MS/MS fragmentation patterns to identify likely metabolites (e.g., demethylation or hydroxylation products) .
- Validation : Synthesize predicted metabolites and compare retention times with in vitro incubation samples.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
